molecular formula C18H18ClN5OS B2996325 2-[[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-piperidin-1-ylethanone CAS No. 852373-01-4

2-[[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-piperidin-1-ylethanone

Cat. No. B2996325
CAS RN: 852373-01-4
M. Wt: 387.89
InChI Key: KDZRFIPDYKLSRZ-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-triazole . The 1,2,4-triazole derivatives are known for their broad spectrum of pharmacological activities and are used in the development of various chemotherapeutic agents . The compound’s structure was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of various derivatives with different amines and triazole-2-thiol . The structures of these derivatives were confirmed by spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, which is an important active pharmaceutical scaffold . The structure of the compound was confirmed by spectroscopic techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include aromatic nucleophilic substitution and bromination . The reactions were carried out under specific conditions to yield the desired compounds .


Physical And Chemical Properties Analysis

The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum showed two singlet peaks assigned to the 1,2,4-triazole ring .

Scientific Research Applications

Antifungal Activity

Compounds within the [1,2,4]triazolo[4,3-b]pyridazine class have been found to exhibit significant antifungal activities against a variety of fungi such as Phyllosticta Pirina , Sclerotinia sclerotiorum , Rhizoctonia solanii , Fusarium oxysporum , Fusarium nivale , Aspergillus fumigatus , and Candida albicans .

Synthetic Approaches

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffolds involves several approaches that are well-documented in literature. These synthetic designs are crucial for developing new compounds with potential biological activities .

Cytotoxicity Against Cancer Cells

Newly synthesized compounds related to the triazolo[3,4-b][1,3,4]thiadiazine class have been screened for cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values from these studies help in assessing their potential as anticancer agents .

Anticancer and Antimicrobial Agents

Efforts to find new leads as anticancer or antimicrobial agents have led to the synthesis of novel triazolo and triazino quinoxalines. These compounds are evaluated for their biological activities which could lead to new treatments .

Safety And Hazards

The safety of similar compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

properties

IUPAC Name

2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5OS/c19-14-6-4-13(5-7-14)18-21-20-15-8-9-16(22-24(15)18)26-12-17(25)23-10-2-1-3-11-23/h4-9H,1-3,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZRFIPDYKLSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-piperidin-1-ylethanone

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